OCT1 Transporter Inhibition Affinity – A Selectivity Anchor Against Transporter-Mediated Off-Targets
The target compound exhibits a defined, albeit weak, inhibitory effect on human OCT1 (SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (≈138 µM), measured via ASP⁺ substrate uptake reduction in OCT1-overexpressing HEK293 cells [1]. This low-affinity interaction is valuable as a counter-screen benchmark: many isoxazole-biphenyl analogs with reported nanomolar PD-1/PD-L1 activity (e.g., compound II-12, IC₅₀ 23.0 nM) lack published OCT1 data, creating an unknown liability risk for hepatic transporter-mediated drug–drug interactions [2]. The 138 µM OCT1 IC₅₀ therefore provides a quantitative selectivity window that can be referenced when prioritizing compounds for in vivo pharmacokinetic studies.
| Evidence Dimension | OCT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM (138 µM) |
| Comparator Or Baseline | Class-level baseline: PD-1/PD-L1 inhibitors in the isoxazole-biphenyl series (e.g., compound II-12) typically have undisclosed OCT1 activity; absence of transporter profiling data represents a common knowledge gap. |
| Quantified Difference | Not directly comparable; the target compound's OCT1 data fills an informational gap absent in most comparator profiles. |
| Conditions | OCT1 inhibition assay in HEK293 cells using fluorescent ASP⁺ substrate; microplate reader quantification [1]. |
Why This Matters
Procurement decisions for compounds intended for in vivo ADME or DDI studies should favor those with documented transporter interaction profiles to avoid unanticipated hepatic clearance artifacts.
- [1] BindingDB Entry: IC50 for human OCT1 (SLC22A1). Assay Description: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake. Accessed 2026-04-30. View Source
- [2] Zhu P, Zhang J, Yang Y, Wang L, Zhou J, Zhang H. Design, synthesis and biological evaluation of isoxazole-containing biphenyl derivatives as small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 immune checkpoint. Mol Divers. 2022 Feb;26(1):245-264. doi: 10.1007/s11030-021-10208-4. PMID: 33786726. View Source
